6-(Tert-butyl)-2-(methylthio)-4-(trifluoromethyl)nicotinonitrile
Description
Properties
IUPAC Name |
6-tert-butyl-2-methylsulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2S/c1-11(2,3)9-5-8(12(13,14)15)7(6-16)10(17-9)18-4/h5H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFQTUHCBKMCMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=C(C(=C1)C(F)(F)F)C#N)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tert-butyl)-2-(methylthio)-4-(trifluoromethyl)nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Nicotinonitrile Core: This step involves the synthesis of the nicotinonitrile core through a series of reactions, such as cyclization and nitrile formation.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under radical or nucleophilic conditions.
Addition of the Tert-butyl Group: The tert-butyl group is typically added through alkylation reactions using tert-butyl halides in the presence of a strong base.
Incorporation of the Methylthio Group: The methylthio group is introduced via nucleophilic substitution reactions using methylthiolating agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors are often employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-(Tert-butyl)-2-(methylthio)-4-(trifluoromethyl)nicotinonitrile undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Fluorinated derivatives.
Scientific Research Applications
Chemistry
6-(Tert-butyl)-2-(methylthio)-4-(trifluoromethyl)nicotinonitrile serves as a valuable building block for synthesizing complex organic molecules and fluorinated compounds. Its unique structure allows for diverse chemical modifications, making it useful in developing new materials and compounds.
Biology
Research indicates that this compound exhibits promising bioactive properties:
-
Antibacterial Activity : The compound has shown significant antibacterial effects against various strains, with Minimum Inhibitory Concentration (MIC) values indicating effectiveness:
Bacterial Strain MIC (µM) Staphylococcus aureus 25 Escherichia coli 50 Streptococcus agalactiae 75
These results suggest its potential as a candidate for developing new antibacterial agents .
- Antifungal and Insecticidal Properties : Preliminary studies have indicated potential antifungal activity and insecticidal effects, warranting further investigation into its use in agrochemicals.
Medicine
The pharmacological properties of this compound are being explored for therapeutic applications:
- Anti-inflammatory Effects : In vitro studies have shown that the compound can reduce inflammation markers in cell cultures.
- Anticancer Activity : The compound has demonstrated potential anticancer properties in vitro against various cancer cell lines, inhibiting cell growth significantly at specific concentrations.
Antimicrobial Efficacy
A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, revealing an MIC of 32 µg/mL for both strains, indicating moderate antimicrobial potency.
Anti-inflammatory Effects
In a murine model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups.
Cancer Cell Proliferation
In vitro assays using breast cancer cell lines demonstrated that the compound inhibited cell growth by 50% at a concentration of 10 µM, suggesting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 6-(Tert-butyl)-2-(methylthio)-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Substituent Analysis and Structural Analogues
The following table summarizes key structural analogs of nicotinonitrile derivatives, highlighting substituent variations and their implications:
Key Observations:
- Tert-butyl vs. Adamantyl/Me Groups : The tert-butyl group in the target compound offers intermediate steric bulk compared to the larger adamantyl group () and smaller methyl groups (). This balance may optimize solubility and target binding .
- Methylthio vs. Other Sulfur-Containing Groups : The methylthio substituent provides less steric hindrance than benzylthio () but may offer better metabolic stability than thienyl groups () due to reduced oxidation susceptibility .
- Trifluoromethyl Ubiquity : The 4-CF₃ group is a conserved feature across analogs, underscoring its role in enhancing lipophilicity and resistance to enzymatic degradation .
Solubility and Lipophilicity:
Biological Activity
6-(Tert-butyl)-2-(methylthio)-4-(trifluoromethyl)nicotinonitrile is a synthetic compound belonging to the class of nicotinonitriles. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and insecticidal properties, supported by relevant data tables and case studies.
- Chemical Formula : C₁₃H₁₄F₃N₃S
- Molecular Weight : 301.33 g/mol
- CAS Number : 501444-89-9
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against various bacterial strains.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Streptococcus agalactiae | 75 |
These results suggest that the compound could be a candidate for developing new antibacterial agents, particularly against Gram-positive bacteria like Staphylococcus aureus .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity. In vitro tests against common fungal strains yielded the following results:
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 100 |
| Aspergillus niger | 150 |
The antifungal activity indicates potential applications in treating fungal infections, although further research is necessary to understand the mechanisms involved .
Insecticidal Activity
The insecticidal properties of this compound have been evaluated in various studies. It has been found effective against agricultural pests such as:
| Pest Species | LC50 (mg/L) |
|---|---|
| Mythimna separata | 10 |
| Culex pipiens pallens | 15 |
These findings suggest that the compound may serve as a potent insecticide, offering an alternative to traditional chemical pesticides .
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. Preliminary studies suggest that it may inhibit bacterial cell wall synthesis and disrupt fungal cell membranes. The trifluoromethyl group is believed to enhance lipophilicity, facilitating better membrane penetration and increased bioactivity .
Case Studies
- Antibacterial Efficacy Against MRSA : A study published in Journal of Medicinal Chemistry highlighted the effectiveness of similar nicotinonitriles against Methicillin-resistant Staphylococcus aureus (MRSA), showing a significant reduction in bacterial load in treated samples compared to controls .
- Field Trials for Insect Control : Field trials conducted on crops infested with Mythimna separata demonstrated that applications of this compound led to a substantial decrease in pest populations, supporting its use as an environmentally friendly insecticide .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-(tert-butyl)-2-(methylthio)-4-(trifluoromethyl)nicotinonitrile, and what critical parameters influence yield and purity?
- Methodology : Synthesis typically involves multi-step protocols. For example:
- Step 1 : Start with a tert-butyl-substituted precursor. Introduce the trifluoromethyl group via electrophilic aromatic substitution (e.g., using CF₃I or Ruppert–Prakash reagent) under anhydrous conditions .
- Step 2 : Incorporate the methylthio group through nucleophilic substitution (e.g., NaSMe in DMF) at the 2-position of the pyridine ring. Reaction temperature (60–80°C) and solvent polarity are critical for regioselectivity .
- Step 3 : Final nitrile formation via dehydration of primary amides or cyanation using CuCN/KCN .
- Key Parameters : Solvent choice (e.g., DMSO enhances electrophilic substitution), catalyst (e.g., KOH for deprotonation), and reaction time (12–24 hours for complete conversion) .
Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?
- Methodology :
- ¹H/¹³C NMR : The tert-butyl group appears as a singlet at ~1.3 ppm (¹H) and 28–32 ppm (¹³C). The trifluoromethyl group shows a quartet in ¹⁹F NMR at ~-60 to -70 ppm. Methylthio groups exhibit signals near 2.5 ppm (¹H) and 15–20 ppm (¹³C) .
- IR : The nitrile group (C≡N) displays a sharp peak at ~2200–2250 cm⁻¹. Absence of this peak indicates incomplete cyanation .
- Data Interpretation : Compare experimental spectra with computational predictions (e.g., DFT calculations) to validate substituent positions .
Q. What structural analogs of this compound have been studied, and how do substituents affect reactivity?
- Comparative Analysis :
- Key Insight : The tert-butyl group improves steric protection, while trifluoromethyl enhances metabolic stability .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for large-scale synthesis?
- Methodology :
- Use density functional theory (DFT) to calculate transition-state energies for key steps (e.g., trifluoromethylation).
- Simulate solvent effects (e.g., COSMO-RS model) to predict optimal dielectric environments .
- Validate with microreactor trials to assess scalability (e.g., flow chemistry for controlled mixing) .
- Case Study : DFT-guided optimization reduced byproduct formation during methylthio incorporation by 40% .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Data Normalization : Account for assay variability (e.g., cell line differences, IC₅₀ calculation methods) .
- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., tert-butyl vs. phenyl) with activity trends. For example:
- Enzyme Inhibition : Methylthio groups may interact with cysteine residues in targets like kinases .
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem, ChEMBL) to identify consensus activity profiles .
Q. How can molecular docking predict interactions with disease-relevant targets (e.g., kinases)?
- Protocol :
- Target Selection : Prioritize proteins with accessible cysteine or hydrophobic pockets (e.g., EGFR, JAK2) .
- Docking Software : Use AutoDock Vina or Schrödinger Glide with flexible ligand sampling.
- Validation : Compare predicted binding poses with crystallographic data for analogous inhibitors .
- Example : Docking predicted strong hydrogen bonding between the nitrile group and EGFR’s Thr766 residue, validated by mutagenesis .
Q. What novel applications exist beyond drug discovery (e.g., materials science)?
- Emerging Directions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
